molecular formula C15H16FN3O3S B2943726 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one CAS No. 2178771-50-9

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one

Cat. No.: B2943726
CAS No.: 2178771-50-9
M. Wt: 337.37
InChI Key: VEPKBWMGWPHRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one is an intriguing compound that has gained significant interest in various fields. This compound, which contains a 1,3,4-thiadiazole moiety, a piperidine ring, and a fluorophenoxy group, shows promising potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of intermediate structures that are subsequently linked together through a series of chemical reactions. Key steps include:

  • Formation of 1,3,4-thiadiazole: This step often involves the cyclization of thiosemicarbazide with an appropriate acid chloride or ester.

  • Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction.

  • Coupling Reactions: The final steps involve coupling the 1,3,4-thiadiazole and piperidine intermediates with the 2-fluorophenoxyethanone group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using flow chemistry techniques, which allow for better control of reaction conditions and improved safety. Key considerations include:

  • Use of continuous reactors.

  • Optimization of temperature and pressure.

  • Efficient removal of by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidative cleavage, particularly at the 1,3,4-thiadiazole ring.

  • Reduction: Reduction reactions can target the ketone group in the ethanone moiety, potentially yielding alcohol derivatives.

  • Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution, leading to diverse products depending on the nucleophile used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: Typical nucleophiles include amines or thiols, under acidic or basic conditions.

Major Products:

  • Oxidized derivatives of the thiadiazole ring.

  • Reduced alcohol derivatives of the ethanone moiety.

  • Various substituted phenoxy derivatives depending on the nucleophiles introduced.

Scientific Research Applications

Chemistry: Biology: Researchers explore its bioactivity, particularly its interaction with cellular targets and potential as a therapeutic agent. Medicine: Industry: In industrial applications, the compound may be used in developing new polymers and other advanced materials with unique properties.

Mechanism of Action

The compound's mechanism of action is multifaceted, involving interaction with specific molecular targets such as enzymes and receptors. For instance, its fluorophenoxy group might enhance binding affinity to specific proteins, while the thiadiazole moiety can modulate biochemical pathways. These interactions can lead to alterations in cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one is unique due to its combination of functional groups, which endows it with distinctive properties. Similar Compounds:

  • 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)ethan-1-one.

  • 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one.

  • 1-(4-((1,2,4-Triazol-3-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-12-3-1-2-4-13(12)21-9-14(20)19-7-5-11(6-8-19)22-15-18-17-10-23-15/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPKBWMGWPHRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.